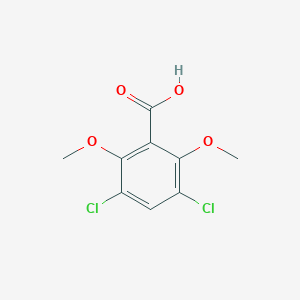

3,5-Dichloro-2,6-dimethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIAALCEQSLBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379198 | |

| Record name | 3,5-dichloro-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73219-91-7 | |

| Record name | 3,5-dichloro-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-2,6-dimethoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-dimethoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. While extensive peer-reviewed data on its specific chemical properties and synthesis is limited in publicly available literature, its primary significance lies in its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly dopamine D2 receptor antagonists. These antagonists are crucial in the development of therapeutics for a range of neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. This guide provides a comprehensive overview of the known properties of this compound and offers insights into its synthesis and analytical characterization based on related compounds.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the available information. For comparative purposes, a table for the related, well-characterized compound 3,5-dimethoxybenzoic acid is also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 73219-91-7 | |

| Molecular Formula | C₉H₈Cl₂O₄ | |

| Molecular Weight | 251.07 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 99-104 °C | |

| IUPAC Name | This compound |

Table 2: Physicochemical Properties of the Analogous Compound 3,5-Dimethoxybenzoic Acid

| Property | Value | Reference(s) |

| CAS Number | 1132-21-4 | |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| Appearance | White to off-white or beige crystalline powder | |

| Melting Point | 178-180 °C | |

| Boiling Point | 340.65 °C (estimated) | |

| pKa | Not explicitly found | |

| Solubility | Sparingly soluble in water; Soluble in ethanol and aqueous acetic acid |

Synthesis and Purification

Proposed Synthesis of this compound

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis and purification of a substituted benzoic acid.

Experimental Protocol for the Synthesis of the Analogous 3,5-Dimethoxybenzoic Acid

The following is a representative experimental protocol for the synthesis of 3,5-dimethoxybenzoic acid via the methylation of 3,5-dihydroxybenzoic acid.

Materials:

-

3,5-dihydroxybenzoic acid

-

Acetone

-

Potassium carbonate

-

Dimethyl sulfate

-

30% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

Dissolve 3,5-dihydroxybenzoic acid in acetone in a round-bottom flask.

-

Add potassium carbonate to the solution at room temperature.

-

Add dimethyl sulfate dropwise to the mixture.

-

Heat the reaction mixture to 55°C and allow it to reflux overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

-

Add water to the residue, followed by the addition of a 30% sodium hydroxide solution to adjust the pH to 14.

-

Heat the mixture at 75°C for 4 hours to ensure complete hydrolysis of any ester intermediates.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 6, which will precipitate the product.

-

Filter the white solid, wash with water, and dry to obtain 3,5-dimethoxybenzoic acid.

Purification by Recrystallization

A common method for the purification of substituted benzoic acids is recrystallization.

General Recrystallization Protocol:

-

Dissolve the crude benzoic acid derivative in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture thereof).

-

If the solution is colored, a small amount of activated charcoal may be added, and the solution is briefly boiled.

-

Hot filter the solution to remove insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Role in Drug Development: Synthesis of Dopamine D2 Receptor Antagonists

This compound is a valuable building block in the synthesis of dopamine D2 receptor antagonists. The dopamine D2 receptor is a G protein-coupled receptor that is a primary target for antipsychotic drugs. Antagonists of this receptor can help to alleviate the symptoms of psychosis.

The synthesis of these complex drug molecules often involves multiple steps. This compound can be activated, for example, by conversion to the corresponding acid chloride, and then reacted with a suitable amine to form an amide bond, a common structural motif in many pharmaceuticals.

Illustrative Reaction Scheme:

Caption: Generalized synthetic pathway illustrating the role of this compound in the synthesis of a dopamine D2 receptor antagonist.

Spectroscopic Data of an Analogous Compound

Table 3: Predicted ¹H NMR Spectral Data for 3,5-Dimethoxybenzoic Acid

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.4 | m |

| Methoxy-H | ~3.8 | s |

| Carboxylic Acid-H | >10 | br s |

Table 4: Predicted ¹³C NMR Spectral Data for 3,5-Dimethoxybenzoic Acid

| Carbon | Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~170 |

| Aromatic C-O | ~160 |

| Aromatic C-H | 105 - 130 |

| Methoxy C | ~55 |

Safety Information

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry, particularly in the synthesis of dopamine D2 receptor antagonists. While detailed public data on its specific properties and synthesis are sparse, this guide provides a foundational understanding of its characteristics and applications based on available information and knowledge of related compounds. Further research into the synthesis and characterization of this molecule would be beneficial for its broader application in drug discovery and development.

An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

3,5-Dichloro-2,6-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure consists of a benzoic acid core with two chlorine atoms at the 3 and 5 positions and two methoxy groups at the 2 and 6 positions. This specific substitution pattern confers distinct chemical properties that make it a valuable precursor in multi-step organic syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73219-91-7 | [2] |

| Molecular Formula | C₉H₈Cl₂O₄ | |

| Molecular Weight | 251.07 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99-104 °C | [1] |

| Purity | Typically ≥97% | |

| IUPAC Name | This compound | |

| InChI Key | JPIAALCEQSLBKF-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectral data for this specific intermediate, the following tables present predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. These predictions are based on computational models and should be used as a reference pending experimental verification.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.0-7.5 | Singlet | 1H | Aromatic proton (Ar-H) |

| ~3.8-4.0 | Singlet | 6H | Methoxy protons (-OCH₃) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165-170 | Carboxylic acid carbon (-COOH) |

| ~155-160 | Aromatic carbons attached to methoxy groups (C2, C6) |

| ~130-135 | Aromatic carbons attached to chlorine atoms (C3, C5) |

| ~120-125 | Aromatic carbon attached to the carboxylic acid group (C1) |

| ~110-115 | Aromatic carbon (C4) |

| ~60-65 | Methoxy carbons (-OCH₃) |

Role in Pharmaceutical Synthesis

The primary application of this compound is as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] It is notably used in the creation of dopamine D2 receptor antagonists, which are instrumental in treating a variety of neurological and psychiatric conditions, including schizophrenia and Parkinson's disease.[1] The specific arrangement of its functional groups allows for the construction of complex molecular architectures necessary for targeted drug action.

Experimental Workflow: Synthesis of a Dopamine D2 Receptor Antagonist

Caption: A generalized workflow for the synthesis of a dopamine D2 receptor antagonist.

Experimental Protocols

The following is a generalized protocol for the synthesis of a substituted benzoic acid, which can be adapted for this compound. This protocol is based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Synthesis of a Dichlorinated Dimethoxybenzoic Acid Derivative (General Procedure)

-

Chlorination of a Dimethoxybenzoic Acid Precursor:

-

Dissolve the starting dimethoxybenzoic acid in a suitable solvent (e.g., glacial acetic acid).

-

Slowly bubble chlorine gas through the solution at a controlled temperature, often with the presence of a Lewis acid catalyst (e.g., FeCl₃).

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.

-

Characterize the final product using NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Signaling Pathway Context

As an intermediate, this compound is not directly involved in biological signaling. However, the dopamine D2 receptor antagonists synthesized from it are. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.

Dopamine D2 Receptor Signaling Pathway

Caption: The inhibitory effect of a dopamine D2 antagonist on the signaling cascade.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key intermediate in the development of dopamine D2 receptor antagonists used in the treatment of various neurological and psychiatric conditions.[1][2] This document details the experimental protocols for each step of the synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

A plausible and frequently referenced method for the synthesis of this compound involves a multi-step process commencing with the chlorination of 2,6-dimethoxybenzoic acid. This pathway is advantageous as it builds upon a readily available starting material.

The overall transformation can be visualized as follows:

Caption: A high-level overview of the synthesis of this compound.

Experimental Protocols and Data

Step 1: Synthesis of 2,6-Dimethoxybenzoic Acid

The synthesis of the starting material, 2,6-dimethoxybenzoic acid, can be achieved from 1,3-dimethoxybenzene.

Reaction:

1,3-Dimethoxybenzene is carboxylated to produce 2,6-dimethoxybenzoic acid.

Experimental Protocol:

A detailed protocol for the synthesis of 2,6-dimethoxybenzoic acid from 1,3-dimethoxybenzene is outlined in the literature.[3] In a reactor, 5.90 g (0.256 M) of sodium and 200 ml of anhydrous toluene are refluxed for 30 minutes and then stirred at room temperature. Subsequently, 12.6 g (0.09 M) of 1,3-dimethoxybenzene and 17.7 g (0.119 M) of chlorooctane are added. After stirring for 2 hours, approximately 35 g of CO2 is introduced, and the reaction is stirred for an additional 12 hours. The excess sodium is neutralized with methanol. Following acidification with concentrated hydrochloric acid, the solvent is removed under reduced pressure. The residue is dissolved in acetone, and inorganic salts are filtered off. Recrystallization from an acetone/hexane mixture yields the final product.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 68-71% | [3] |

Step 2: Dichlorination of 2,6-Dimethoxybenzoic Acid

This crucial step involves the selective chlorination of 2,6-dimethoxybenzoic acid at the 3 and 5 positions of the aromatic ring. Due to the activating nature of the two methoxy groups, this reaction requires careful control of the chlorinating agent and reaction conditions to achieve the desired dichlorination without side reactions.

Reaction:

2,6-Dimethoxybenzoic acid is reacted with a chlorinating agent in the presence of a catalyst to yield this compound.

Experimental Protocol:

A general procedure for the chlorination of a similar aromatic compound, p-toluic acid, can be adapted for this step.[4] To a solution of 2,6-dimethoxybenzoic acid in a suitable solvent such as methanesulfonic acid, a catalytic amount of ferric chloride is added. The mixture is heated, and chlorine gas is slowly bubbled through the solution. The reaction progress should be monitored by techniques such as HPLC or TLC to determine the optimal reaction time. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Quantitative Data:

Specific yield data for the dichlorination of 2,6-dimethoxybenzoic acid is not available in the searched literature. However, for the analogous chlorination of p-toluic acid, yields of the trichlorinated product are reported to be in the range of 48-58% before optimization.[4] It is anticipated that the yield for the dichlorination of the more activated 2,6-dimethoxybenzoic acid could be comparable or potentially higher with process optimization.

Detailed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed synthesis pathway.

Caption: A step-by-step workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a viable synthetic route to this compound, a crucial intermediate for pharmaceutical research and development. While a direct, one-pot synthesis from a common precursor is not well-documented, the presented two-step pathway, starting from the commercially available 1,3-dimethoxybenzene, provides a logical and achievable approach. Further optimization of the chlorination step will be critical to maximizing the yield and purity of the final product. The provided experimental frameworks, adapted from established methodologies, offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable compound.

References

In-depth Technical Guide: 3,5-Dichloro-2,6-dimethoxybenzoic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Mechanism of Action of 3,5-Dichloro-2,6-dimethoxybenzoic Acid

Executive Summary

This document addresses the inquiry for an in-depth technical guide on the mechanism of action of this compound. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that This compound is primarily documented as a chemical intermediate and a building block in organic synthesis, with no available data on its specific mechanism of action, biological activity, or associated signaling pathways.

The primary application of this compound is in the synthesis of more complex molecules, most notably as a precursor for dopamine D2 receptor antagonists.[1][2] These antagonists are significant in the research and development of treatments for various neurological and psychiatric conditions.[2]

Due to the absence of research on its direct biological effects, the core requirements of this request—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams related to its mechanism of action—cannot be fulfilled. The available information focuses exclusively on its chemical properties and its role in synthetic chemistry.

Chemical Identity and Properties

This compound is a functionalized aromatic carboxylic acid. Its chemical structure, characterized by a benzoic acid core with two chlorine atoms and two methoxy groups, gives it specific reactivity and solubility properties that are advantageous in multi-step organic syntheses.[2]

| Property | Value | Reference |

| CAS Number | 73219-91-7 | [1] |

| Molecular Formula | C₉H₈Cl₂O₄ | [3] |

| Molecular Weight | 251.07 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 99-101 °C | [2] |

| Purity | Typically ≥97% | [2] |

Primary Application in Synthesis

The principal documented use of this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its most notable application is in the development of dopamine D2 receptor antagonists.[1][2]

Synthesis of Dopamine D2 Receptor Antagonists

Dopamine D2 receptors are a critical target in the treatment of central nervous system disorders such as schizophrenia and Parkinson's disease.[4] this compound serves as a foundational scaffold for constructing the complex molecular architectures required for selective antagonism of these receptors. The development of selective D2 antagonists is an active area of research, aiming to provide more targeted therapies with fewer side effects.[4][5][6]

Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.

Absence of Mechanism of Action Data

Extensive searches of scientific databases and literature have yielded no studies detailing the mechanism of action, pharmacological properties, or biological targets of this compound itself. Research has been focused on the biological activities of the final compounds synthesized from it, rather than on the intermediate itself.

Therefore, the following sections, which were requested, cannot be provided:

-

Quantitative Data on Biological Activity: No data from biological assays (e.g., IC₅₀, Kᵢ, EC₅₀) for this compound are available.

-

Experimental Protocols: As there are no published experiments on its biological activity, no protocols can be detailed.

-

Signaling Pathway Diagrams: Without identified biological targets or effects, no signaling pathways can be associated with this compound.

Conclusion

References

- 1. This compound | 73219-91-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic Acid (CAS: 73219-91-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-dimethoxybenzoic acid, identified by the CAS number 73219-91-7, is a specialized organic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its structure, featuring a benzoic acid core substituted with two chlorine atoms and two methoxy groups, imparts unique reactivity and properties that make it a valuable building block.[1] This technical guide provides a comprehensive overview of its physicochemical properties, potential applications, and detailed experimental protocols relevant to its synthesis and use.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 73219-91-7 | [2][3] |

| Molecular Formula | C₉H₈Cl₂O₄ | [2][4] |

| Molecular Weight | 251.06 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99-101 °C | [1] |

| Boiling Point | 362 °C (estimated) | [4] |

| Purity | Typically ≥97% | [1][5] |

Applications in Research and Drug Development

The primary significance of this compound lies in its function as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]

-

Dopamine D2 Receptor Antagonists: Its most notable application is in the development of dopamine D2 receptor antagonists.[3] These compounds are crucial for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1] The specific arrangement of chloro and methoxy groups on the benzoic acid ring allows for the construction of complex molecular architectures necessary for targeted drug action.

-

Organic Synthesis Building Block: Beyond its direct pharmaceutical applications, this compound is a versatile building block for creating a range of complex organic molecules. Its functional groups provide multiple reaction sites for further chemical modifications, making it valuable in the synthesis of agrochemicals, materials science components, and specialized research chemicals.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a related compound as a representative example and the use of dichlorinated benzoic acids as intermediates in amide bond formation.

Representative Synthesis: Methylation of a Dichlorinated Dihydroxybenzoic Acid Precursor

Materials:

-

3,5-Dichloro-2,6-dihydroxybenzoic acid (starting material)

-

Dimethyl sulfate (methylating agent)

-

Potassium carbonate (base)

-

Acetone (solvent)

-

30% Sodium hydroxide solution

-

Concentrated Hydrochloric acid

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3,5-Dichloro-2,6-dihydroxybenzoic acid in acetone.

-

Add potassium carbonate to the solution at room temperature with stirring.

-

Carefully add dimethyl sulfate dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 55-60 °C) and maintain for 12-16 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the acetone under reduced pressure.

-

To the resulting residue, add water, followed by a 30% sodium hydroxide solution to adjust the pH to 14. This step hydrolyzes any ester byproducts.

-

Heat the basic solution to approximately 75 °C for 4 hours.

-

Cool the mixture to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Representative synthesis workflow for this compound.

Use as an Intermediate: Amide Coupling Reaction

This protocol describes a general procedure for using a dichlorinated benzoic acid as a building block in the synthesis of a larger molecule via amide bond formation, a common reaction in drug development. This example is based on the synthesis of cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids.[8]

Materials:

-

This compound

-

A primary or secondary amine (the coupling partner)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or a similar coupling agent (e.g., HATU, HOBt/EDC)

-

N-methylmorpholine (NMM) (base)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.

-

Cool the solution to -5 °C in an ice-salt bath.

-

Add N-methylmorpholine (1 equivalent) dropwise to the solution while stirring.

-

In a separate flask, prepare a solution of the amine coupling partner (1 equivalent) in anhydrous THF.

-

To the benzoic acid solution, add the coupling agent (e.g., CDMT, 1.1 equivalents). Stir for 2 hours at -5 °C to activate the carboxylic acid.

-

Slowly add the amine solution to the activated benzoic acid mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can then be purified using column chromatography on silica gel.

Caption: Workflow for using the acid as an intermediate in amide synthesis.

Safety Information

According to available safety data sheets, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a highly functionalized intermediate with significant utility in pharmaceutical research and development. Its well-defined physicochemical properties and specific reactivity make it an essential building block for synthesizing targeted therapeutic agents, particularly dopamine D2 receptor antagonists. The experimental protocols outlined in this guide provide a framework for its synthesis and application in complex organic synthesis, underscoring its importance for professionals in the field of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | 73219-91-7 [chemicalbook.com]

- 4. indiamart.com [indiamart.com]

- 5. This compound | 73219-91-7 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Heart of Innovation: Unveiling the Biological Significance of 3,5-Dichloro-2,6-dimethoxybenzoic Acid in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While 3,5-Dichloro-2,6-dimethoxybenzoic acid does not exhibit significant intrinsic biological activity, its profound importance in medicinal chemistry lies in its role as a pivotal intermediate for the synthesis of highly potent and selective therapeutic agents. This technical guide delves into the biological activities of key compounds derived from this versatile scaffold, focusing on its contributions to the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology and Dopamine D2 (D₂) receptor antagonists for neurological disorders.

A Linchpin in the Synthesis of Potent FGFR Inhibitors

The 2,6-dichloro-3,5-dimethoxyphenyl moiety, derived from this compound, is a critical pharmacophore in a new generation of potent and selective FGFR inhibitors. Aberrant FGFR signaling is a key driver in various cancers, making it a prime target for therapeutic intervention.

The FGF/FGFR Signaling Pathway: A Target in Oncology

The Fibroblast Growth Factor (FGF) and its corresponding receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, through mutations, amplifications, or translocations, can lead to oncogenesis. FGFR inhibitors function by blocking the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling cascades that promote tumor growth.

Caption: The FGF/FGFR signaling cascade and the point of intervention by FGFR inhibitors.

Quantitative Efficacy of Derived FGFR Inhibitors

The 2,6-dichloro-3,5-dimethoxyphenyl group has been integral to the development of highly potent FGFR inhibitors, such as the clinical candidate PRN1371. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Target | IC₅₀ (nM) | Reference |

| PRN1371 | FGFR1 | < 1 | [1] |

| FGFR2 | < 1 | [1] | |

| FGFR3 | < 1 | [1] | |

| FGFR4 | < 1 | [1] | |

| Compound 10a | FGFR1 | 30.2 | [2] |

Table 1: In vitro kinase inhibitory activity of representative FGFR inhibitors synthesized using a this compound derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against FGFR kinases is commonly determined using a radiometric or fluorescence-based in vitro kinase assay.

Objective: To determine the IC₅₀ value of a test compound against a specific FGFR kinase.

Materials:

-

Recombinant human FGFR kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate), including γ-³²P-ATP for radiometric assays

-

Test compound (serially diluted)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (for fluorescence-based assays) or phosphocellulose paper and scintillation counter (for radiometric assays)

-

Microplates (e.g., 96-well)

Workflow:

Caption: A typical workflow for a radiometric in vitro kinase inhibition assay.

Data Analysis: The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. The percentage of inhibition is calculated for each concentration of the test compound relative to a control (DMSO vehicle). The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

A Scaffold for Selective Dopamine D₂ Receptor Antagonists

This compound also serves as a precursor for the synthesis of selective dopamine D₂ receptor antagonists. These compounds are crucial for the treatment of various neurological and psychiatric conditions, including schizophrenia and Parkinson's disease, by modulating dopaminergic neurotransmission.

The Dopamine D₂ Receptor: A Key Neuromodulatory Target

The dopamine D₂ receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic drugs. Antagonists at this receptor block the binding of dopamine, thereby mitigating the overactive dopaminergic signaling associated with psychosis.

Quantitative Data: Binding Affinity of Derived D₂ Antagonists

The affinity of a compound for the D₂ receptor is typically measured by its inhibition constant (Kᵢ) in radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Target | Kᵢ (nM) | Reference |

| L-741,626 | Human D₂ | 2.4 | [3] |

| Human D₃ | 100 | [3] | |

| Human D₄ | 220 | [3] |

Table 2: Binding affinities of L-741,626, a selective D₂ receptor antagonist whose synthesis can involve related benzoic acid derivatives. While not directly synthesized from the title compound, it represents the class of molecules where such scaffolds are employed.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells).

-

A radioligand with high affinity and selectivity for the D₂ receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Test compound (serially diluted).

-

Incubation buffer (e.g., Tris-HCl, MgCl₂, NaCl).

-

Non-specific binding control (a high concentration of a known D₂ antagonist, e.g., haloperidol).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Workflow:

Caption: A generalized workflow for a competitive radioligand binding assay.

Data Analysis: The amount of radioactivity on the filters represents the amount of bound radioligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, enabling the construction of complex and highly functionalized molecules. While devoid of significant inherent biological activity, its structural motifs are instrumental in the design of potent and selective inhibitors of key biological targets like FGFR and the dopamine D₂ receptor. The data and protocols presented herein underscore the critical role of this chemical intermediate in the ongoing development of novel therapeutics for a range of human diseases.

References

- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility Profile of 3,5-Dichloro-2,6-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct quantitative solubility data for this compound, this guide synthesizes information from structurally analogous compounds, namely 3,5-dichlorobenzoic acid and 2,6-dimethoxybenzoic acid, to provide a robust estimated solubility profile. Furthermore, detailed experimental protocols for determining both thermodynamic and kinetic solubility are presented to enable researchers to generate precise data for their specific applications.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 73219-91-7 | N/A |

| Molecular Formula | C₉H₈Cl₂O₄ | N/A |

| Molecular Weight | 251.07 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 99-104 °C | [1][2] |

Estimated Solubility Profile

The solubility of this compound is influenced by its aromatic carboxylic acid nature, further modified by the presence of two electron-withdrawing chlorine atoms and two electron-donating methoxy groups. The following table provides an estimated solubility profile based on the properties of similar compounds. It is expected that the compound will exhibit low solubility in aqueous solutions and higher solubility in organic solvents.

| Solvent | Estimated Solubility | Rationale |

| Water | Sparingly soluble | The carboxylic acid group provides some hydrophilicity, but the dichlorinated benzene ring is hydrophobic.[3] |

| Aqueous Buffers (pH-dependent) | Increased solubility at higher pH | As a carboxylic acid, it will deprotonate to form a more soluble carboxylate salt in alkaline conditions. |

| Ethanol | Soluble | Benzoic acid and its derivatives generally show good solubility in alcohols.[3][4][5] |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the molecule.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[6] |

| Dichloromethane (DCM) | Moderately Soluble | A nonpolar organic solvent, expected to have moderate solvating capability for this compound.[3] |

| Toluene | Slightly Soluble | A nonpolar aromatic solvent, likely to have limited solvating power.[7] |

| Hexane | Insoluble | A nonpolar aliphatic solvent, not expected to be a good solvent for this polar molecule. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following detailed experimental protocols for thermodynamic and kinetic solubility are recommended.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound in a specific solvent, which is crucial for understanding its intrinsic solubility.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Quantification: Determine the concentration of the compound in the original supernatant by comparing the peak area to a standard curve of known concentrations.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates (UV-transparent for UV-based detection)

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Automated liquid handler (optional)

Procedure:

-

Compound Addition: Dispense a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤1%).

-

Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

Detection (Nephelometry): Measure the light scattering of the solutions in a nephelometric plate reader. The amount of scattered light is proportional to the amount of precipitated compound.

-

Detection (UV-Vis Spectroscopy after Filtration): Alternatively, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-Vis plate reader at the compound's λmax.

-

Data Analysis: Compare the results to a calibration curve prepared from known concentrations of the compound to determine the kinetic solubility.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

pH-Dependent Solubility

As a carboxylic acid, the solubility of this compound is expected to be significantly influenced by pH. In acidic conditions (pH below its pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the more water-soluble carboxylate anion. A pH-solubility profile can be experimentally determined by measuring the thermodynamic solubility in a series of buffers across a relevant pH range (e.g., pH 2 to 10). This information is critical for predicting its behavior in different physiological environments, such as the gastrointestinal tract.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. While direct quantitative data is limited, the provided estimations based on analogous compounds and the detailed experimental protocols offer a robust framework for determining its solubility characteristics. The outlined workflows and theoretical considerations will aid in the effective use of this important pharmaceutical intermediate in various research and development settings.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. 2,6-Dimethoxybenzoic acid | 1466-76-8 [chemicalbook.com]

An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, most notably dopamine D2 receptor antagonists. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this guide consolidates the existing knowledge regarding its chemical properties, synthesis methodologies for related compounds, and its significant role in medicinal chemistry. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 73219-91-7, is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with two chlorine atoms and two methoxy groups, imparts unique chemical properties that make it a valuable building block in organic synthesis. The primary application of this compound lies in its use as a precursor for the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting the dopamine D2 receptor.[1]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 73219-91-7 | |

| Molecular Formula | C₉H₈Cl₂O₄ | |

| Molecular Weight | 251.07 g/mol | |

| Melting Point | 104 °C | [2] |

| IUPAC Name | This compound | |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | Typically ≥97% |

Discovery and History

Detailed historical information regarding the first synthesis and discovery of this compound is not prominently available in the surveyed scientific literature and patent databases. Its emergence is intrinsically linked to the development of synthetic routes for novel dopamine D2 receptor antagonists. Researchers in the mid to late 20th century, focused on creating new antipsychotic and neurological drugs, likely synthesized this compound as a key intermediate. The specific researchers, institutions, and the exact timeline of its first appearance remain subjects for deeper historical chemical literature research.

The broader history of benzoic acid and its derivatives dates back to the 16th century.[3] The development of synthetic methods for substituted benzoic acids has been a continuous area of research in organic chemistry, driven by the need for tailored building blocks for various applications, including pharmaceuticals and materials science.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the initial synthesis of this compound could not be located, the synthesis of structurally similar compounds provides a logical framework for its preparation. The general approach would likely involve the chlorination and methoxylation of a suitable benzoic acid precursor.

Below are detailed methodologies for the synthesis of related compounds, which can serve as a reference for designing a synthesis route for this compound.

General Workflow for the Synthesis of Substituted Benzoic Acids

The synthesis of polysubstituted benzoic acids often involves a multi-step process that can be generalized as follows:

Caption: Generalized workflow for synthesizing substituted benzoic acids.

Exemplary Protocol: Synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba)

A related compound, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), is synthesized through a multi-step process starting from 2,5-dichloroaniline. This process illustrates the types of reactions that would be involved in the synthesis of the target molecule.

Experimental Protocol:

-

Diazotization: 2,5-dichloroaniline is treated with nitrosylsulfuric acid to form a diazonium salt.[2]

-

Hydrolysis: The diazonium salt is then hydrolyzed to yield 2,5-dichlorophenol.[2]

-

Carboxylation: The resulting phenol is carboxylated under pressure with carbon dioxide (Kolbe-Schmitt reaction) to introduce the carboxylic acid group, forming 3,6-dichlorosalicylic acid.[2]

-

Methylation: The hydroxyl group is then methylated using a methylating agent like dimethyl sulfate to give the final product, 3,6-dichloro-2-methoxybenzoic acid.[2]

This established synthesis for a similar molecule suggests that a plausible route to this compound could start from a dichlorinated and dimethoxylated benzene derivative, followed by the introduction of the carboxylic acid group.

Role in Drug Development: Dopamine D2 Receptor Antagonists

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of dopamine D2 receptor antagonists.[4] These antagonists are a class of drugs used to treat a variety of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][5]

The logical relationship of this compound in the drug development pipeline can be visualized as follows:

Caption: Role of the compound in the drug development pipeline.

The specific substitutions on the benzoic acid ring are crucial for the final API's binding affinity and selectivity to the dopamine D2 receptor. The chlorine and methoxy groups of this compound are incorporated into the final drug structure, influencing its pharmacological properties.

Conclusion

This compound is a vital chemical intermediate with a significant, albeit not widely documented, history in the development of pharmaceuticals. While the precise details of its discovery remain to be fully elucidated from historical chemical archives, its importance in the synthesis of dopamine D2 receptor antagonists is well-established. This guide provides a foundational understanding of its properties and its critical role in medicinal chemistry, serving as a valuable starting point for researchers and professionals in the field. Further investigation into specialized historical chemical literature and early patents related to dopamine receptor antagonists may provide more detailed insights into the initial discovery and synthesis of this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 3. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

- 4. This compound | 73219-91-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The document details its physicochemical properties, outlines representative experimental protocols for its synthesis and analysis, and discusses its significant role in the development of therapeutic agents, particularly dopamine D2 receptor antagonists.

Core Physicochemical Properties

This compound is an organic compound characterized by a benzoic acid core substituted with two chlorine atoms and two methoxy groups. This specific arrangement of functional groups confers unique chemical properties that make it a valuable precursor in organic synthesis. The quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 251.07 g/mol |

| CAS Number | 73219-91-7 |

| Molecular Formula | C₉H₈Cl₂O₄ |

| Melting Point | 99-101°C[1] or 104°C |

| Appearance | White to off-white crystalline powder[1] |

| Purity | Typically ≥97% or ≥98%[1] |

Synthesis and Purification Protocols

While specific, detailed synthesis protocols for this compound are not extensively published, a representative procedure can be conceptualized based on standard organic chemistry reactions for analogous compounds, such as the methylation of a dichlorodihydroxybenzoic acid precursor.

Representative Synthesis Protocol: Methylation of 3,5-dichloro-2,6-dihydroxybenzoic acid

This protocol is a generalized representation and may require optimization.

-

Dissolution : Dissolve the starting material, 3,5-dichloro-2,6-dihydroxybenzoic acid, in a suitable polar aprotic solvent such as acetone or DMF in a reaction flask.

-

Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution at room temperature to deprotonate the hydroxyl and carboxylic acid groups.

-

Methylation : Introduce a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise to the mixture.

-

Reaction : Heat the reaction mixture to reflux and maintain for several hours to overnight to ensure complete methylation of both hydroxyl groups.

-

Work-up : After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then taken up in water.

-

Acidification : Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will precipitate the crude this compound.

-

Isolation : Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Caption: A representative workflow for the synthesis of this compound.

Purification by Recrystallization

High purity is often essential for pharmaceutical applications.[2] Recrystallization is a common method for purifying the crude product.

-

Solvent Selection : Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol/water, acetic acid/water).

-

Dissolution : Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization : If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled to adsorb colored impurities.

-

Hot Filtration : If charcoal was used, perform a hot gravity filtration to remove it.

-

Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization of the purified product.

-

Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Analytical Methods

To confirm the identity and purity of the synthesized this compound, various analytical techniques are employed.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a standard method for assessing the purity of benzoic acid derivatives.[3] A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidic aqueous buffer (e.g., water with phosphoric or formic acid) can be used for separation and quantification.[3]

-

Mass Spectrometry (MS) : Coupled with HPLC (LC-MS), mass spectrometry can confirm the molecular weight of the compound (251.07 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure, confirming the positions of the chloro and methoxy groups on the aromatic ring.

-

Melting Point Analysis : The melting point is a quick and effective indicator of purity. A sharp melting point range close to the literature value (e.g., 99-101°C) suggests a high-purity sample.[1]

Application in Drug Development

The primary significance of this compound is its role as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]

Precursor to Dopamine D2 Receptor Antagonists

This compound is notably used in the development of dopamine D2 receptor antagonists.[1][4] Dopamine receptors are G protein-coupled receptors that play a critical role in neuronal signaling in the central nervous system.[5] The D2 receptor, in particular, is a major target for drugs used to treat a variety of neurological and psychiatric disorders.[5]

Dopamine D2 receptor antagonists block the receptor, preventing dopamine from binding and eliciting a downstream effect. This mechanism is central to the action of many antipsychotic drugs used in the treatment of schizophrenia.[6] By serving as a structural scaffold, this compound allows for the construction of more complex molecules that can selectively bind to and modulate the activity of the D2 receptor. This makes it an invaluable tool for medicinal chemists and professionals in drug development targeting neuropsychiatric conditions.[6]

Caption: Simplified pathway showing competitive antagonism at the dopamine D2 receptor.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. This compound | 73219-91-7 [chemicalbook.com]

- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 3,5-Dichloro-2,6-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3,5-Dichloro-2,6-dimethoxybenzoic acid, a key intermediate in various synthetic applications. The following methods are based on established techniques for structurally related compounds and can be adapted to achieve high purity of the target molecule.

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically. Based on the solubility of related methoxy- and chloro-substituted benzoic acids, a range of protic and aprotic solvents can be considered.

General Principle

This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities in the solution.

Recommended Solvents

-

Aqueous solutions (e.g., water, aqueous ethanol, aqueous acetic acid)[1]

-

Alcohols (e.g., ethanol, methanol, isopropanol)

-

Aromatic hydrocarbons (e.g., toluene, xylene)[2]

-

Halogenated solvents (e.g., dichloromethane, chloroform)

-

Ketones (e.g., acetone)

-

Esters (e.g., ethyl acetate)

Experimental Protocol: Recrystallization from a Mixed Solvent System (Xylene/Water)

This protocol is adapted from a method used for the purification of the structurally similar herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid), which achieved a purity of 99.6%.[2]

Materials:

-

Crude this compound

-

Xylene

-

Deionized Water

-

Erlenmeyer flask

-

Heating mantle or hot plate with stirrer

-

Condenser

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

-

Drying oven

Procedure:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add water and xylene to the flask. A suggested starting ratio is 300 ml of water and 50 ml of xylene per mole of the crude product.[2]

-

Attach a condenser to the flask and heat the mixture to reflux with stirring until the solid is completely dissolved.

-

Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.[2]

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold xylene to remove any remaining soluble impurities.[2]

-

Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purity Data for a Structurally Related Compound

The following table summarizes the purity improvement for 3,6-dichloro-2-methoxybenzoic acid (Dicamba) using a similar recrystallization protocol. While this data is not for this compound, it provides a reasonable expectation for the efficacy of the method.

| Compound | Initial Purity | Purification Method | Final Purity | Reference |

| 3,6-dichloro-2-methoxybenzoic acid | 98.0% | Recrystallization (Water/Xylene) | 99.6% | [2] |

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones. As this compound is a carboxylic acid, it can be readily converted to its water-soluble salt.

General Principle

The acidic compound is reacted with a base to form a salt, which is soluble in the aqueous phase. Neutral and basic impurities remain in the organic phase. The aqueous phase is then separated and acidified to regenerate the purified acidic compound, which precipitates out of the solution.

Experimental Protocol: Acid-Base Extraction

Materials:

-

Crude this compound

-

Organic solvent (e.g., diethyl ether, ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Concentrated hydrochloric acid (HCl)

-

Separatory funnel

-

Beakers

-

pH paper or pH meter

-

Büchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

Dissolve the crude this compound in a suitable organic solvent.

-

Transfer the solution to a separatory funnel.

-

Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure generated.

-

Allow the layers to separate. The aqueous layer will contain the sodium salt of the benzoic acid.

-

Drain the lower aqueous layer into a clean beaker.

-

Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.

-

Combine the aqueous extracts.

-

Slowly add concentrated hydrochloric acid to the combined aqueous extracts with stirring until the solution is acidic (pH ~2). This will precipitate the purified this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual salts.

-

Dry the purified product in a vacuum oven.

Column Chromatography

For small-scale purification or for separating compounds with very similar properties, column chromatography is a powerful technique.

General Principle

A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). Due to differential adsorption to the stationary phase and solubility in the mobile phase, the components of the mixture travel through the column at different rates and can be collected as separate fractions.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

-

Chromatography column

-

Sand

-

Cotton or glass wool

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.

-

Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, and then add another layer of sand on top.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel column.

-

Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing Purification Workflows

The following diagrams illustrate the logical flow of the described purification techniques.

Caption: Workflow for Purification by Recrystallization.

Caption: Workflow for Purification by Acid-Base Extraction.

Caption: Workflow for Purification by Column Chromatography.

References

Application Notes and Protocols: 3,5-Dichloro-2,6-dimethoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-dimethoxybenzoic acid is a versatile, polysubstituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and two methoxy groups, imparts specific steric and electronic properties that make it an attractive starting material in medicinal chemistry and drug discovery. A primary application of this compound is as a key intermediate in the preparation of active pharmaceutical ingredients (APIs), most notably dopamine D2 receptor antagonists, which are pivotal in the treatment of various neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a focus on its conversion to amide derivatives, a common structural motif in many bioactive compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 73219-91-7 |

| Molecular Formula | C₉H₈Cl₂O₄ |

| Molecular Weight | 251.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 99-101 °C |

| Purity | Typically ≥97% |

Application: Synthesis of Dopamine D2 Receptor Antagonist Precursors

A critical application of this compound is in the synthesis of precursors for dopamine D2 receptor antagonists. The general synthetic strategy involves a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid moiety is first converted into a more reactive species, typically an acyl chloride. This is a common and efficient method to facilitate subsequent amide bond formation.

-

Amide Coupling: The resulting acyl chloride is then reacted with a suitable amine to form the desired amide.

The following sections provide detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloro-2,6-dimethoxybenzoyl Chloride

This protocol details the conversion of this compound to its corresponding acyl chloride using oxalyl chloride.

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous DCM to dissolve the starting material.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred solution. Gas evolution (CO and CO₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC) by taking a small aliquot of the reaction mixture and quenching it with methanol to form the methyl ester, which can be easily visualized.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride is typically used in the next step without further purification.

Quantitative Data for Acyl Chloride Formation:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Oxalyl chloride |

| Solvent | Dichloromethane (DCM) |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Typical Yield | >95% (crude) |

| Purity | Used directly in the next step |

Protocol 2: Amide Coupling with a Primary Amine

This protocol describes the general procedure for the reaction of 3,5-dichloro-2,6-dimethoxybenzoyl chloride with a primary amine to form the corresponding amide.

Materials:

-

Crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride (from Protocol 1)

-

Primary amine (e.g., benzylamine as a representative example)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure amide.

Quantitative Data for Amide Coupling:

| Parameter | Value |

| Starting Material | 3,5-Dichloro-2,6-dimethoxybenzoyl chloride |

| Amine | Representative Primary Amine |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Typical Yield | 80-95% |

| Purification | Silica Gel Chromatography |

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow and the logical relationship of the described protocols.

Caption: Synthetic workflow for the preparation of N-substituted amides.

Caption: Logical relationship of this compound.

References

- 1. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for 3,5-Dichloro-2,6-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract